Cas no 79406-11-4 (Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-)
79406-11-4 structure
Product Name:Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-
CAS-nummer:79406-11-4
MF:C25H36O5
MW:416.55034828186
CID:836859
PubChem ID:91886676
Update Time:2025-10-28
Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Kaur-16-en-18-oic acid, 9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-
- 3α-Angeloyloxypterokaurene L3
- Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-
- 3alpha-Angeloyloxy-9beta-hydroxy-ent-kaur-16-en-oic acid
- (3α,4α)-9-Hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]kaur-16-en-18-oic acid (ACI)
- Kaur-16-en-18-oic acid, 9-hydroxy-3-[(2-methyl-1-oxo-2-butenyl)oxy]-, [3α(Z),4α]- (ZCI)
- Kaur-16-en-18-oic acid, 9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3α,4α)- (9CI)
- 3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-oic acid
- [ "" ]
- 3alpha-Angeloyloxypterokaurene L3
- 79406-11-4
- (1S,4S,5S,6R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- AKOS040761084
- A-Angeloyloxypterokaurene L3
- 3alpha-AngeloyloxypterokaureneL3
- 3
-
- Inchi: 1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19-,22-,23+,24-,25-/m1/s1
- InChI-sleutel: OMEDWFNWWHKRJU-UWZXKBJASA-N
- LACHT: O[C@]12[C@@]3(CC[C@H]([C@@]([C@H]3CC[C@@]31CC(=C)[C@H](CC2)C3)(C)C(=O)O)OC(=O)/C(/C)=C\C)C
Berekende eigenschappen
- Exacte massa: 416.25600
- Monoisotopische massa: 416.25627424g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 4
- Complexiteit: 829
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 7
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 83.8Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 544.3±50.0 °C at 760 mmHg
- Vlampunt: 178.6±23.6 °C
- PSA: 83.83000
- LogboekP: 4.64290
- Dampfdruk: 0.0±3.3 mmHg at 25°C
Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- Beveiligingsinformatie
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:4℃条件下存储,-4℃条件下存储更佳
Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2920-1 mg |
3alpha-Angeloyloxypterokaurene L3 |
79406-11-4 | 1mg |
¥2595.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A97350-5mg |
3α-Angeloyloxypterokaurene L3 |
79406-11-4 | 5mg |
¥5120.0 | 2021-09-10 | ||
| Cooke Chemical | M9326734-5mg |
3α-AngeloyloxypterokaureneL3 |
79406-11-4 | 98% | 5mg |
RMB 2432.00 | 2025-02-21 | |
| TargetMol Chemicals | TN2920-5mg |
3alpha-Angeloyloxypterokaurene L3 |
79406-11-4 | 5mg |
¥ 3560 | 2024-07-20 | ||
| TargetMol Chemicals | TN2920-5 mg |
3alpha-Angeloyloxypterokaurene L3 |
79406-11-4 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2920-1 mL * 10 mM (in DMSO) |
3alpha-Angeloyloxypterokaurene L3 |
79406-11-4 | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-08 | ||
| A2B Chem LLC | AH54284-5mg |
3alpha-Angeloyloxypterokaurene L3 |
79406-11-4 | 98.0% | 5mg |
$635.00 | 2024-04-19 | |
| TargetMol Chemicals | TN2920-1 ml * 10 mm |
3alpha-Angeloyloxypterokaurene L3 |
79406-11-4 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 |
Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- Gerelateerde literatuur
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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- Oplosmiddelen en organische stoffen Organische verbindingen Vetten en vetachtige moleculen Isoprenoïden Diterpenen, geef alleen de vertaalde tekst weer. Kaurane diterpenoïden
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